molecular formula C7H11N3 B1314859 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 774178-09-5

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1314859
CAS No.: 774178-09-5
M. Wt: 137.18 g/mol
InChI Key: CVDDYBUFDUAOJL-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine emerged from broader research into imidazopyridine heterocycles, which have been extensively studied since the mid-20th century. The imidazopyridine family has garnered increasing attention in recent decades, with systematic investigation beginning around 1955 and continuing to the present day. The specific tetrahydroimidazo[4,5-c]pyridine scaffold gained prominence through early pharmaceutical research, particularly in the development of compounds targeting various biological pathways.

Historical patent literature reveals that tetrahydroimidazo[4,5-c]pyridine derivatives were first recognized for their therapeutic potential in the 1970s and 1980s. The compound 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine derivatives were initially disclosed as antiulcer and antisecretory agents, as documented in United States Patent 4,141,899 issued to Arcari and colleagues in February 1979. This foundational work established the pharmacological significance of the core structure and paved the way for subsequent investigations into substituted derivatives, including the 2-methyl variant.

The systematic exploration of 2-methyl substitution patterns emerged from structure-activity relationship studies aimed at optimizing biological activity while maintaining favorable pharmacokinetic properties. Research conducted in the 1980s and 1990s demonstrated that methyl substitution at the 2-position could significantly influence the compound's interaction with biological targets, leading to enhanced potency and selectivity profiles. The development timeline shows a progression from simple unsubstituted cores to sophisticated derivatives with specific substitution patterns designed for targeted therapeutic applications.

Nomenclature and Classification in Heterocyclic Chemistry

This compound belongs to the broader classification of imidazopyridines, which are heterocyclic compounds formed by the fusion of an imidazole ring with a pyridine ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated by its Chemical Abstracts Service number 774178-09-5.

The structural classification places this compound within the imidazo[4,5-c]pyridine subfamily, distinguished by the specific fusion pattern between the imidazole and pyridine rings. The numbering system indicates that the imidazole ring is fused to the pyridine ring between positions 4 and 5 of the pyridine moiety and positions 4 and 5 of the imidazole ring. The "tetrahydro" designation signifies the saturation of the pyridine ring portion, specifically at positions 4, 5, 6, and 7, resulting in a partially saturated bicyclic system.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDDYBUFDUAOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476310
Record name 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774178-09-5
Record name 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves the reaction of imidazole with 2-chloropyridine, followed by a suitable reduction reaction to obtain the target compound . Another method involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

The compound's structural characteristics make it a candidate for studying the mechanisms of heterocyclic amine carcinogens. Research has highlighted the role of similar compounds in forming DNA adducts that can initiate cancer processes. For instance, studies have shown that related heterocyclic amines can bind to lactoperoxidase (LPO), leading to the activation of these compounds and subsequent interaction with DNA in breast tissues, potentially contributing to carcinogenesis .

1.2 Neuropharmacology

There is emerging interest in the neuropharmacological properties of imidazo[4,5-c]pyridine derivatives. Compounds within this class have been investigated for their effects on neurotransmitter systems, particularly regarding their potential as anxiolytic and antidepressant agents. The unique structure may allow for selective binding to specific receptors in the central nervous system, making it a subject for further pharmacological exploration.

Environmental Science

2.1 Carcinogenicity Studies

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine serves as a model compound in studies assessing the environmental impact of heterocyclic amines released during cooking processes. Research indicates that these compounds can form during the cooking of meats at high temperatures and may pose health risks through dietary exposure . Investigating the mechanisms of formation and subsequent biological effects is crucial for understanding their role in human health.

Toxicology

3.1 Toxicological Assessments

The compound is utilized in toxicological assessments to evaluate the mutagenic and carcinogenic potential of heterocyclic amines. Studies have demonstrated that related compounds can lead to significant DNA damage in mammalian cells, which is critical for understanding the risks associated with dietary intake of cooked meats . The assessment includes measuring adduct formation and evaluating the biological half-life of these compounds in various tissues.

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaFindings
Felton et al., 2018 Heterocyclic amines and breast cancerIdentified binding interactions with lactoperoxidase leading to DNA adduct formation.
Turteltaub et al., 1993 Biological dosimetryInvestigated bioavailability and tissue distribution of related carcinogens in mice.
Academia.edu Cosmetic formulationExplored safety assessments involving imidazo[4,5-c]pyridine derivatives in cosmetic products.

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression . The compound may also interact with other cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[4,5-c]pyridine Core

The pharmacological and physicochemical properties of imidazo[4,5-c]pyridines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Their Properties
Compound Name Substituents CAS Number Key Applications/Findings References
2-Methyl derivative 2-CH₃ 774178-09-5 GPCR modulation, antiviral research
4-(4-Fluorophenyl) derivative 4-C₆H₄F 7271-09-2 Antiviral (HCV), SI > 595
4-(2-Methoxyphenyl) derivative 4-C₆H₃(2-OCH₃) 4875-47-2 Discontinued (supplier data)
4-[2-(Trifluoromethoxy)phenyl] derivative 4-C₆H₃(2-OCF₃) 1010928-50-3 Not specified (commercial availability)
Tegobuvir 2-(2-Fluorophenyl), antiviral substituents 1000787-75-6 HCV NS5B polymerase inhibitor (Phase II)
Key Observations:
  • Antiviral Activity : Fluorinated aryl substituents (e.g., 4-(4-fluorophenyl)) enhance potency against HCV (EC₅₀ = 0.004 µM) , while Tegobuvir demonstrates clinical relevance as an NS5B inhibitor .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -F) improve metabolic stability and target binding .
  • Synthetic Accessibility : Methyl and small alkyl groups (e.g., 2-CH₃) are synthetically straightforward, whereas aryl substituents require multi-step coupling reactions .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS No. 774178-09-5) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 774178-09-5
  • Physical Appearance : Off-white to light yellow solid

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on neurological disorders and its interaction with neurotransmitter systems.

1. Neuropharmacological Effects

Research indicates that derivatives of imidazopyridines can exhibit significant neuropharmacological effects. The compound has been investigated for its potential as an anxiolytic and antidepressant agent.

  • Mechanism of Action : It is believed to interact with serotonin receptors (5-HT receptors), influencing serotoninergic transmission which is crucial in mood regulation.

2. Antimicrobial Activity

Studies have shown that imidazopyridine derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains and fungi.

MicroorganismActivityReference
Staphylococcus aureusModerate Inhibition
Escherichia coliStrong Inhibition
Candida albicansWeak Inhibition

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases.

Case Study 1: Anxiolytic Effects

A study published in the Journal of Medicinal Chemistry explored the anxiolytic effects of this compound in animal models. The results indicated a significant reduction in anxiety-like behaviors in mice subjected to stress tests when treated with the compound.

Case Study 2: Antimicrobial Efficacy

In a clinical trial examining the antimicrobial efficacy of various imidazopyridine derivatives, this compound showed promising results against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of imidazopyridine derivatives to enhance their biological activity. Modifications to the nitrogen atoms and carbon skeleton have been shown to significantly affect their pharmacological profiles.

Table: Structure-Activity Relationship of Imidazopyridines

ModificationEffect on ActivityReference
N-methyl substitutionIncreased potency against serotonin receptors
Hydroxyl group additionEnhanced antimicrobial activity

Q & A

Q. Table 1. Key Synthetic Methods

MethodConditionsYieldReference
CyclizationDimethoxymethane, 0.01 M HCl, reflux79.5%
Phase-transfer catalysisDMF, p-toluenesulfonic acid48–89%
Dipolar cycloadditionSingle-pot, TFAA/H₂O₂–urea70–85%

Q. Table 2. Pharmacokinetic Parameters

CompoundBrain:Plasma RatioSolubility (µg/mL)ED₅₀ (mg/kg)Target
29 (S)0.3120.06P2X7
35 (S)0.5450.07P2X7/JAK

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